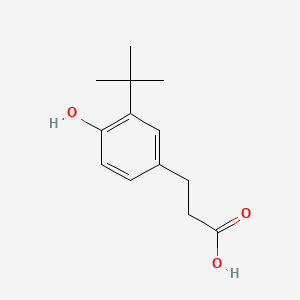

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid

Descripción general

Descripción

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid typically involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide, followed by a series of reactions including oxidation and carboxylation. The reaction conditions often require the use of strong bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize advanced techniques such as microreactor systems to control reaction parameters precisely, ensuring consistent product quality.

Análisis De Reacciones Químicas

Esterification and Transesterification Reactions

The carboxylic acid group undergoes esterification with alcohols, forming esters that are pivotal in industrial antioxidant synthesis.

Reaction Conditions and Products

-

Key Findings :

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, influencing the compound’s antioxidant efficacy.

Oxidation Pathways

-

Experimental Insight :

Radical Grafting onto Polymers

The compound’s derivatives act as radical scavengers, forming covalent bonds with polymer chains.

Grafting Efficiency

| Initiator System | Polymer Matrix | Grafting Efficiency | Induction Time Increase | Source |

|---|---|---|---|---|

| DHBP peroxide | Polypropylene | 22–28% | 2.5× baseline | |

| MEK peroxide | Polyethylene | 15–18% | 1.8× baseline |

-

Mechanism :

Substitution Reactions

Limited data exist, but theoretical pathways suggest reactivity at the phenolic or carboxylic acid groups.

Potential Substitution Targets

| Site | Reagents | Hypothetical Products | Application Relevance | Source |

|---|---|---|---|---|

| Phenolic -OH | Alkyl halides | Ether derivatives | Enhanced lipophilicity | |

| Carboxylic acid | Thionyl chloride | Acid chloride intermediates | Precursor for amides |

Reduction Reactions

The propionic acid chain or aromatic ring may undergo reduction under specific conditions.

Reported Reductions

| Reducing Agent | Conditions | Products | Functional Impact | Source |

|---|---|---|---|---|

| Sodium borohydride | Ethanol, reflux | Dihydro derivatives (unconfirmed) | Altered solubility |

Metabolic Degradation (Biological Context)

In vivo studies identify fenozan acid (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid) as a urinary metabolite in rats and humans, confirming hydrolytic cleavage of ester derivatives .

Critical Analysis of Reaction Trends

-

Dominant Pathways : Esterification and transesterification are industrially dominant, enabling scalable antioxidant production .

-

Understudied Areas : Oxidation and substitution mechanisms lack detailed product characterization, representing gaps for future research.

-

Stability Considerations : The compound’s susceptibility to oxidation necessitates stringent storage protocols (cool, dry, inert atmospheres) .

This synthesis of reaction data underscores the compound’s versatility in synthetic chemistry and material science, while highlighting unresolved mechanistic questions.

Aplicaciones Científicas De Investigación

Antioxidant Applications

One of the primary applications of 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoic acid is as a synthetic phenolic antioxidant . It is widely used in the plastics and rubber industries to prevent oxidative degradation. The compound acts by reacting with free radicals, thus stabilizing the polymer matrix and extending the lifespan of products such as:

- Lubricating oils

- Cutting compounds

- Adhesives and sealants

Table 1: Applications of Fenozan Acid in Industrial Products

| Application Area | Specific Uses |

|---|---|

| Plastics | Stabilizers in polyolefins |

| Lubricants | Antioxidant additives in engine oils |

| Coatings | Enhancers in paints and varnishes |

| Food Packaging | Additives in materials for food contact |

Biodegradation and Environmental Impact

Research indicates that this compound is a stable metabolite in biodegradation studies, suggesting that it can persist in the environment but also undergo degradation over time. A study highlighted that this compound can be taken up from the gastrointestinal tract, with a significant portion eliminated after a period, indicating low acute toxicity levels (LD50 > 5000 mg/kg) .

Case Study: EFSA Risk Assessment

Human Exposure and Metabolism Studies

A notable study focused on human exposure to fenozan acid through urine analysis, revealing that this compound could serve as a biomarker for exposure to synthetic phenolic antioxidants. The study found that fenozan acid was present in 88% of urine samples tested, indicating widespread exposure among the population .

Table 2: Summary of Human Exposure Study Findings

| Parameter | Finding |

|---|---|

| Percentage Detected | 88% before hydrolysis; 98% after hydrolysis |

| Geometric Mean Concentration | 0.69 ng/mL (before); 10.2 ng/mL (after) |

Pharmaceutical Applications

In addition to its industrial uses, fenozan acid serves as an active pharmaceutical intermediate . Its antioxidant properties make it valuable in formulations aimed at reducing oxidative stress-related damage in various therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Hydroxyphenyl)propanoic acid: Lacks the tert-butyl group, resulting in different reactivity and stability.

3-(3-(tert-Butyl)-4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.

Uniqueness

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid is unique due to the combination of the tert-butyl and hydroxyphenyl groups, which confer distinct chemical and physical properties

Actividad Biológica

3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid, also known as fenozan acid, is a synthetic phenolic compound with various biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₃H₁₈O₃

- Molecular Weight : 222.28 g/mol

- CAS Number : 107551-67-7

- Structure : The compound features a tert-butyl group and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Biological Activity Overview

This compound exhibits several biological activities, primarily as an antioxidant and potential biomarker for human exposure to certain synthetic phenolic antioxidants. Below are key areas of its biological activity:

1. Antioxidant Activity

Research indicates that compounds similar to fenozan acid possess significant antioxidant properties. These antioxidants are utilized in various applications, including food preservation and polymer stabilization. The antioxidant mechanism involves scavenging free radicals and inhibiting oxidative stress, which is linked to numerous diseases.

2. Metabolic Studies

A notable study highlighted the detection of fenozan acid in human urine, suggesting widespread exposure to its derivatives. In rat metabolism studies, fenozan acid was identified as a urinary biomarker for synthetic phenolic antioxidants, indicating its potential role in assessing human exposure levels to these compounds .

3. Safety and Toxicological Profile

The safety evaluation of this compound has been conducted with a focus on its use in food contact materials. The European Food Safety Authority (EFSA) concluded that there are no safety concerns if used correctly, with migration limits established at 0.05 mg/kg food .

| Toxicological Parameter | Result |

|---|---|

| Acute Oral LD50 (Rats) | >5000 mg/kg bw |

| NOAEL (Developmental Toxicity) | 32-39 mg/kg bw/day . |

Case Study 1: Human Exposure Assessment

In a study assessing environmental exposure to synthetic phenolic antioxidants, fenozan acid was identified as a prevalent metabolite in urine samples from US donors. This study underscores the importance of monitoring such compounds due to their potential health implications.

Case Study 2: Antioxidant Efficacy

A comparative analysis of various phenolic compounds revealed that fenozan acid exhibited superior antioxidant activity compared to other tested substances. This property makes it a candidate for further research in therapeutic applications against oxidative stress-related conditions.

Propiedades

IUPAC Name |

3-(3-tert-butyl-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(4-6-11(10)14)5-7-12(15)16/h4,6,8,14H,5,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQRSWHPNZTNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420180 | |

| Record name | 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-67-7 | |

| Record name | 3-(1,1-Dimethylethyl)-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107551-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-tert-Butyl-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.